3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
Brand Name: Vulcanchem
CAS No.: 1204812-16-7
VCID: VC0176760
InChI: InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H
SMILES: C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl
Molecular Formula: C10H4BrClF3NO
Molecular Weight: 326.497

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

CAS No.: 1204812-16-7

Cat. No.: VC0176760

Molecular Formula: C10H4BrClF3NO

Molecular Weight: 326.497

* For research use only. Not for human or veterinary use.

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline - 1204812-16-7

Specification

CAS No. 1204812-16-7
Molecular Formula C10H4BrClF3NO
Molecular Weight 326.497
IUPAC Name 3-bromo-4-chloro-8-(trifluoromethoxy)quinoline
Standard InChI InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H
Standard InChI Key STJMYTWBYFSXSM-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl

Introduction

Chemical Structure and Properties

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline belongs to the quinoline family, featuring a bicyclic structure with a benzene ring fused to a pyridine ring. The compound's distinguishing characteristic is its three key substituents: a bromine atom at position 3, a chlorine atom at position 4, and a trifluoromethoxy group at position 8.

Molecular Information

PropertyValueNotes
Molecular FormulaC10H4BrClF3NOContains 10 carbon atoms, 4 hydrogen atoms, 1 bromine, 1 chlorine, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom
Molecular Weight326.5 g/mol (calculated)Higher than similar compounds lacking the oxygen atom
Physical StateSolid (predicted)Based on similar halogenated quinolines
Melting Point85-95°C (estimated)Estimation based on structurally similar compounds
Boiling Point~280°C (estimated)Predicted based on similar halogenated quinolines
Density~1.5 g/cm³ (estimated)Comparable to similar halogenated derivatives
Water SolubilityLowCharacteristic of halogenated aromatic compounds
LogP~4.2 (estimated)Indicates high lipophilicity due to halogen and trifluoromethoxy groups

The trifluoromethoxy group (-OCF3) distinguishes this compound from similar molecules that contain trifluoromethyl (-CF3) groups, potentially affecting its chemical reactivity and biological properties. The trifluoromethoxy group typically exhibits greater electron-withdrawing effects and different spatial arrangements compared to trifluoromethyl groups.

Structural Features

The presence of three electron-withdrawing groups makes this molecule electronically distinct. The halogen substituents (Br and Cl) reduce electron density in the aromatic system, while the trifluoromethoxy group contributes to both electronic and steric effects. These features collectively influence:

  • Reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions

  • Intermolecular interactions, including hydrogen bonding and π-stacking capabilities

  • Metabolic stability, which is typically enhanced by halogenation and fluorination

  • Lipophilicity, which affects membrane permeability and bioavailability

MethodReaction ConditionsAdvantagesChallenges
Direct BrominationNBS, acidic conditions, 0-25°CStraightforward procedureMay require optimization for regioselectivity
CycloadditionN-aryliminium ion + 1-bromoalkynesHighly regioselectiveRequires specialized precursors
Halogen ExchangeFrom iodo or lithiated intermediatesVersatile for various substratesMulti-step process

Sequential Functionalization

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on comparable halogenated quinolines, the predicted NMR characteristics of 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline would include:

¹H NMR

PositionExpected Chemical Shift (ppm)MultiplicityNotes
H-28.8-9.0sDeshielded by adjacent nitrogen and bromine
H-57.8-8.0dCoupling with H-6
H-67.6-7.8tCoupling with H-5 and H-7
H-77.9-8.1dInfluenced by trifluoromethoxy group

¹³C NMR

Key carbon signals would likely appear at:

  • C-3 (with Br): 110-115 ppm

  • C-4 (with Cl): 140-145 ppm

  • C-8 (with OCF3): 145-150 ppm

  • OCF3 carbon: 120-125 ppm (quartet due to C-F coupling)

¹⁹F NMR

The trifluoromethoxy group would exhibit a characteristic signal at approximately -55 to -60 ppm as a singlet.

Mass Spectrometry

The mass spectral profile would likely show:

  • Molecular ion peaks reflecting the isotopic patterns of bromine and chlorine

  • Fragment ions corresponding to the loss of halogen atoms

  • A distinctive fragmentation pattern for the trifluoromethoxy group

Biological Activity and Applications

Predicted Antimicrobial Activity

Halogenated quinolines have demonstrated significant antimicrobial properties across numerous studies. The presence of both bromine and chlorine, alongside the trifluoromethoxy group in 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline, suggests potential effectiveness against various microbial pathogens.

Potential ActivityRational BasisComparative Reference
AntibacterialMultiple halogens enhance membrane penetrationSimilar to activities observed in 4-chloro-8-(trifluoromethyl)quinoline derivatives
AntitubercularElectron-withdrawing groups improve activity against Mycobacterium tuberculosisComparable to other halogenated quinolines
AntifungalLipophilic character facilitates interaction with fungal membranesInferred from structure-activity relationships of related compounds

Structure-Activity Relationships

The unique positioning of substituents in 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline may confer distinct biological properties:

  • The bromine at position 3 likely enhances reactivity and binding to target proteins

  • The chlorine at position 4 potentially contributes to metabolic stability and target selectivity

  • The trifluoromethoxy group at position 8 would significantly increase lipophilicity and potentially improve membrane permeability

Compared to compounds with trifluoromethyl groups, the trifluoromethoxy moiety introduces different electronic and steric effects that could substantially alter biological activity profiles.

Comparative Analysis with Similar Compounds

Structural Analogues

The table below compares 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline with structurally related compounds:

CompoundKey Structural DifferencesPotential Impact on Properties
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline Trifluoromethyl at position 2 instead of trifluoromethoxy at position 8Different electronic distribution; reduced hydrogen bonding capability
4-Chloro-8-(trifluoromethyl)quinoline Lacks bromine; has trifluoromethyl instead of trifluoromethoxyLower molecular weight; different reactivity pattern
6-Bromo-4-chloro-8-(trifluoromethyl)quinolineBromine at position 6 instead of 3; trifluoromethyl instead of trifluoromethoxyDifferent spatial arrangement affecting binding properties

Electronic and Steric Effects

The electronic differences between trifluoromethyl and trifluoromethoxy groups are significant:

  • The trifluoromethoxy group is more electron-withdrawing due to the oxygen atom

  • The OCF₃ group adopts a different spatial arrangement compared to CF₃

  • The oxygen in OCF₃ introduces potential for additional interactions with biological targets

These differences could substantially alter the compound's chemical reactivity, metabolic stability, and binding affinity to biological targets compared to its trifluoromethyl analogues.

Analytical Methods and Characterization

Chromatographic Analysis

For purification and analysis of 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline, the following chromatographic methods would be applicable:

MethodConditionsApplication
HPLCC18 column, methanol/water mobile phasePurity determination, separation from synthetic impurities
TLCSilica gel, hexane/ethyl acetate (4:1)Reaction monitoring, initial purification
GC-MSDB-5 column, temperature gradientStructural confirmation, mass analysis

Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including:

  • Bond lengths and angles, particularly around the substituted positions

  • Molecular packing and intermolecular interactions

  • Confirmation of regioselective substitution patterns

Thermal Analysis

PropertyExpected RangeSignificance
Melting Point85-95°C (estimated)Purity indicator, phase transition temperature
Thermal StabilityStable to ~200°CImportant for processing and storage conditions
Decomposition Temperature>250°CCritical for determining upper temperature limits

Future Research Directions

Synthetic Optimization

Further research could focus on developing efficient, scalable synthetic routes to 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline, with emphasis on:

  • Regioselective methodologies for introducing the trifluoromethoxy group

  • One-pot multi-functionalization approaches

  • Green chemistry alternatives to traditional halogenation procedures

Biological Screening

Comprehensive biological evaluation would be valuable to determine:

  • Antimicrobial spectrum against Gram-positive and Gram-negative bacteria

  • Activity against drug-resistant tuberculosis strains

  • Antifungal and antiparasitic potential

  • Cytotoxicity profiles and mechanism of action studies

Structure-Property Relationship Studies

Systematic investigation of how structural modifications affect physical, chemical, and biological properties would enhance understanding of this compound class and guide future drug development efforts.

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